

Procyanidin B2: A Comprehensive Technical Guide to its Biological Activities and Functions

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Compound of Interest

Compound Name: Procyanidin B2

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Abstract

Procyanidin B2 (PB2), a naturally occurring polyphenol found in various fruits and plants such as apples, grapes, and cocoa, has garnered significant attention for its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the multifaceted functions of **Procyanidin B2**, focusing on its antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and hair growth-promoting properties. The document summarizes key quantitative data, details experimental methodologies from seminal studies, and illustrates the intricate signaling pathways modulated by this promising bioactive compound. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of **Procyanidin B2**.

Antioxidant and Pro-oxidant Activities

Procyanidin B2 is a potent antioxidant, a property attributed to its ability to scavenge free radicals and chelate metal ions.[2][3] Its antioxidant capacity is reported to be significantly higher than that of other B-type procyanidins like B1, B4, and B5.[4] However, it is crucial to note that under certain conditions, particularly in the presence of copper ions, **Procyanidin B2** can also exhibit pro-oxidant effects, inducing DNA damage.[3][5]

Quantitative Data on Antioxidant and Pro-oxidant Effects

Biological Effect	Cell Line/System	Method	Key Findings	Reference
Inhibition of 8-oxodG formation	HL-60 (human leukemia)	H2O2-generating system	Inhibited 8-oxodG formation at low concentrations, but increased it at high concentrations.	[3]
DNA damage	Calf thymus DNA	Fe(II)/H2O2 and Cu(II)/H2O2	Decreased 8-oxodG formation with Fe(II)/H2O2; induced DNA damage with Cu(II).	[3]
Hydroxyl radical scavenging	Cell-free system	Electron Spin Resonance (ESR) with M4PO	Decreased M4PO-OH signal with Fe(II)/H2O2; enhanced signal with Cu(II)/H2O2.	[3]
Iron chelation	Cell-free system	UV-visible spectroscopy	Chelated Fe(II) at equivalent concentrations.	[3]
Neuroprotection against oxidative stress	Rat cerebellar granule neurons (CGNs)	HA14-1 (Bcl-2 inhibitor) induced stress	Provided significant, dose-dependent protection.	[1]

Experimental Protocol: Assessing Antioxidant Activity in Cell Culture

Objective: To determine the protective effect of **Procyanidin B2** against oxidative stress-induced DNA damage in cultured human cells.

Cell Line: Human leukemia cell line (HL-60).

Methodology:

- **Cell Culture:** HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- **Treatment:** Cells are pre-incubated with varying concentrations of **Procyanidin B2** for a specified period.
- **Induction of Oxidative Stress:** An H₂O₂-generating system (e.g., glucose/glucose oxidase) is added to the cell culture to induce oxidative stress.
- **DNA Extraction:** After the incubation period, genomic DNA is extracted from the cells using a standard DNA extraction kit.
- **Quantification of Oxidative DNA Damage:** The level of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage, is quantified using High-Performance Liquid Chromatography with an electrochemical detector (HPLC-ECD).
- **Data Analysis:** The levels of 8-oxodG in **Procyanidin B2**-treated cells are compared to those in control cells (treated with the H₂O₂-generating system alone) to determine the inhibitory effect of **Procyanidin B2**.

Anti-inflammatory Functions

Procyanidin B2 exerts significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes.^{[6][7]}

Key Signaling Pathways in Anti-inflammatory Action

Procyanidin B2 has been demonstrated to inhibit the NF-κB signaling pathway, a central regulator of inflammation.^{[6][7][8]} It achieves this by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.^[8] This leads to a downstream reduction in the expression of inflammatory mediators such as IL-6, TNF-α, MCP-

1, and VCAM-1.[6][8] Additionally, **Procyanidin B2** can inhibit the NLRP3 inflammasome and the AP-1/c-Jun pathway.[7]

Quantitative Data on Anti-inflammatory Effects

Biological Effect	Cell Line/System	Method	Key Findings	Reference
Inhibition of NF- κ B-DNA binding	Hodgkin-Reed-Sternberg cell lines	Electrophoretic Mobility Shift Assay (EMSA)	41-48% inhibition at 25 μ M.	[6]
Inhibition of cytokine formation	Hodgkin-Reed-Sternberg cell lines	ELISA	Concentration-dependent inhibition of IL-6, TNF- α , and RANTES.	[6]
Inhibition of NLRP3 inflammasome	Human Umbilical Vein Endothelial Cells (HUVECs)	Western Blot	Inhibited activation at 0.1, 1, and 2 μ M.	[9]
Reduction of pro-inflammatory cytokine secretion	HUVECs	ELISA	Alleviated ox-LDL-induced secretion of pro-inflammatory cytokines.	[8]

Experimental Protocol: Investigating NF- κ B Inhibition

Objective: To determine if **Procyanidin B2** inhibits the activation of the NF- κ B signaling pathway in response to an inflammatory stimulus.

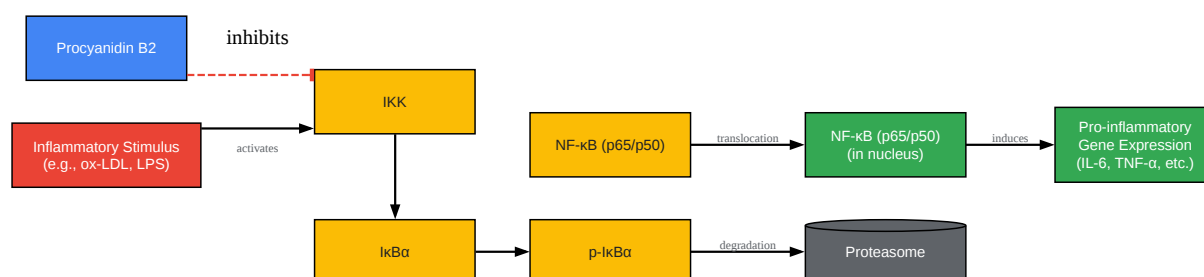
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

- Cell Culture: HUVECs are cultured in endothelial cell growth medium at 37°C and 5% CO₂.

- **Treatment:** Cells are pre-treated with **Procyanidin B2** for a defined period before stimulation.
- **Inflammatory Stimulus:** Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or oxidized low-density lipoprotein (ox-LDL).
- **Subcellular Fractionation:** Nuclear and cytoplasmic extracts are prepared from the cells.
- **Western Blot Analysis:** The protein levels of p65 in the nuclear and cytoplasmic fractions, as well as the phosphorylation status of I κ B α in the total cell lysate, are determined by Western blotting using specific antibodies.
- **Data Analysis:** A decrease in nuclear p65 and an increase in cytoplasmic p65, along with reduced I κ B α phosphorylation in **Procyanidin B2**-treated cells compared to stimulated controls, would indicate inhibition of the NF- κ B pathway.

Signaling Pathway Diagram: Procyanidin B2 in NF- κ B Inhibition



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Caption: **Procyanidin B2** inhibits the NF- κ B signaling pathway.

Anticancer Properties

Procyanidin B2 has demonstrated anticancer activity in various cancer cell lines.^{[6][10]} Its mechanisms of action include the induction of apoptosis (programmed cell death) and autophagy, as well as the inhibition of cancer cell proliferation.^[10]

Mechanisms of Anticancer Action

Procyanidin B2 induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and activation of caspases.^[6] It has also been shown to inhibit the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, and can trigger autophagy in cancer cells.^[10]

Quantitative Data on Anticancer Effects

Biological Effect	Cell Line	Method	Key Findings	Reference
Inhibition of cell proliferation	MCF-7 (breast cancer)	CCK-8 assay	IC50 of 19.21 μ M.	^[9]
Inhibition of cell viability	BGC-823 and SGC-7901 (gastric cancer)	CCK-8 assay	Concentration-dependent reduction in viability.	^[10]
Induction of apoptosis	BGC-823 and SGC-7901	TUNEL assay, Caspase activity assays	Increased apoptosis rate and enhanced caspase-3 and -9 activities.	^[10]
Inhibition of DNMT activity	MDA-MB-231 (breast cancer)	DNMT activity assay	IC50 of 6.88 μ M.	^[6]

Experimental Protocol: Cell Viability and Apoptosis Assay

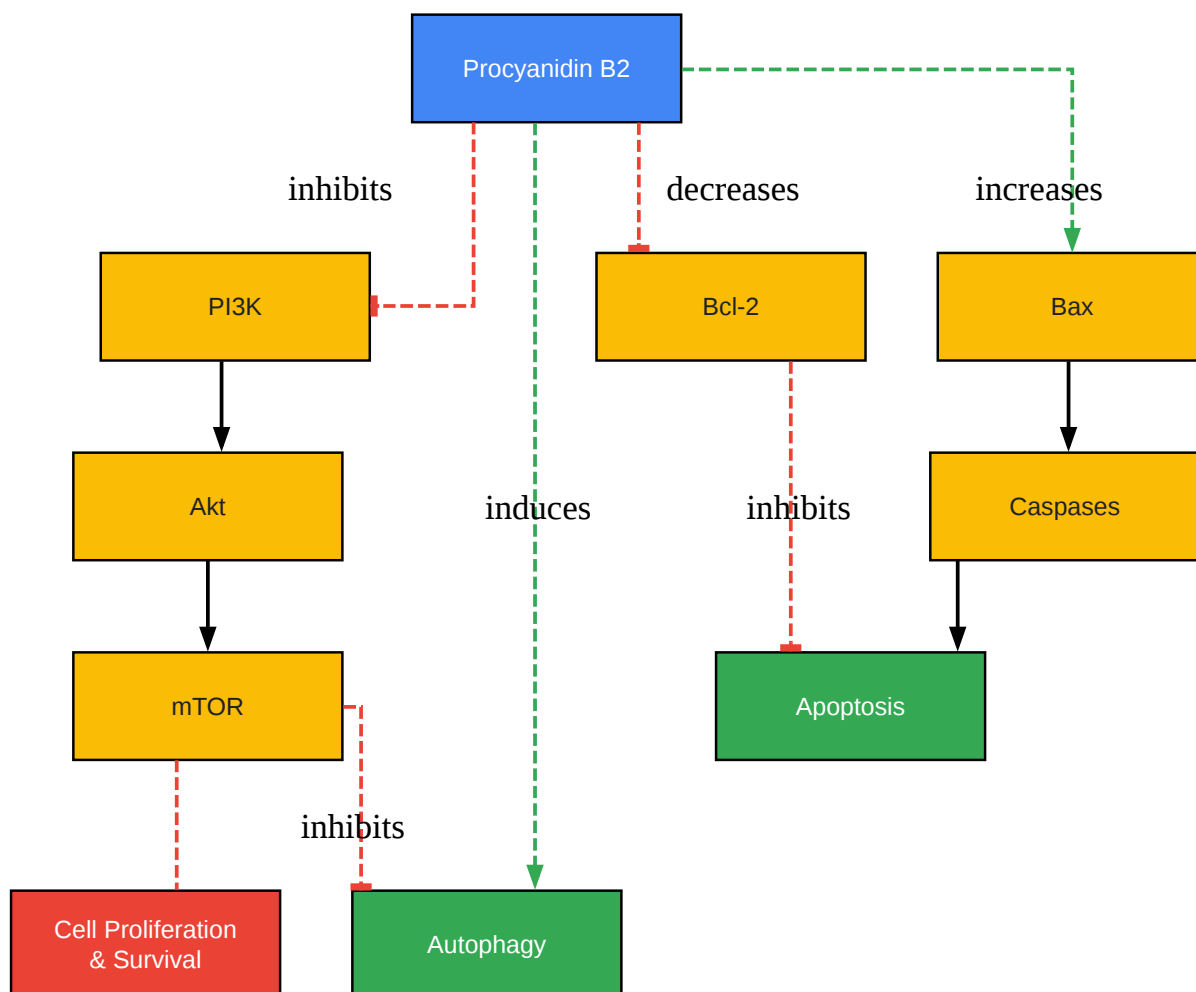
Objective: To assess the effect of **Procyanidin B2** on the viability and apoptosis of gastric cancer cells.

Cell Lines: BGC-823 and SGC-7901.

Methodology:

- Cell Viability (CCK-8 Assay):
 - Cells are seeded in 96-well plates and treated with various concentrations of **Procyanidin B2** for 24, 48, and 72 hours.
 - CCK-8 solution is added to each well, and the plates are incubated for a specified time.
 - The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.
- Apoptosis (TUNEL Assay):
 - Cells are grown on coverslips and treated with **Procyanidin B2**.
 - After treatment, cells are fixed and permeabilized.
 - The TUNEL reaction mixture is added to detect DNA fragmentation, a hallmark of apoptosis.
 - Nuclei are counterstained with DAPI.
 - Apoptotic cells are visualized and quantified using a fluorescence microscope.

Signaling Pathway Diagram: Procyanidin B2 in Cancer Cells



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Caption: **Procyanidin B2**'s anticancer mechanisms.

Cardioprotective Effects

Procyanidin B2 has shown potential in protecting the cardiovascular system. Its cardioprotective effects are attributed to its ability to induce vasorelaxation, reduce vascular calcification, and improve lipid metabolism.[4][11][12]

Mechanisms of Cardioprotection

Procyanidin B2 induces endothelium-dependent vasorelaxation, primarily through the increased synthesis and secretion of nitric oxide (NO) and partially through prostacyclin.[12][13]

It also activates various potassium channels in vascular smooth muscle cells.[13] Furthermore, **Procyanidin B2** can reduce atherosclerotic calcification by downregulating the ERK1/2-RUNX2 pathway.[4] In metabolic regulation, it has been shown to ameliorate hepatic lipid metabolism disorders by activating the AMPK-ACC pathway.[14]

Quantitative Data on Cardioprotective Effects

Biological Effect	Model System	Method	Key Findings	Reference
Uncoupling of oxidative phosphorylation	Rat heart mitochondria	Respiration rate measurement	Increased State 2 respiration, inhibited State 3 respiration at 0.7–17.9 ng/mL.	[11]
Reduction of atherosclerotic calcification	apoE-/- mice	Histological analysis	Reduced calcification areas by 75.8%.	[4]
Vasorelaxation	Human internal mammary artery (HIMA) rings	Organ bath studies	Induced strong, concentration-dependent relaxation.	[12]
Improvement of hepatic lipid metabolism	db/db mice	Biochemical analysis	Decreased serum TG, TC, and FFA levels.	[14]

Experimental Protocol: Vasorelaxation Assay

Objective: To investigate the vasorelaxant effect of **Procyanidin B2** on isolated arterial rings.

Tissue: Human internal mammary artery (HIMA) segments.

Methodology:

- Tissue Preparation:** HIMA segments are obtained from patients undergoing coronary artery bypass surgery. The segments are cleaned of adhering tissue and cut into rings.

- **Organ Bath Setup:** The rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.
- **Pre-contraction:** The arterial rings are pre-contracted with a vasoconstrictor agent like phenylephrine.
- **Treatment:** Once a stable contraction is achieved, cumulative concentrations of **Procyanidin B2** are added to the organ bath.
- **Data Recording and Analysis:** The changes in isometric tension are recorded. The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. To investigate the mechanism, the experiment can be repeated in the presence of specific inhibitors (e.g., L-NAME for NO synthase, indomethacin for cyclooxygenase).

Neuroprotective Activities

Procyanidin B2 exhibits significant neuroprotective effects against various neuronal stressors, including oxidative, nitrosative, and excitotoxic stress.^{[1][15]} Its primary mechanism of neuroprotection appears to be its potent antioxidant activity.^[1]

Mechanisms of Neuroprotection

Procyanidin B2 directly scavenges reactive oxygen and nitrogen species, thereby protecting neurons from damage.^[1] It has been shown to be particularly effective against nitrosative stress induced by nitric oxide donors.^{[1][15]} Additionally, **Procyanidin B2** can activate the Nrf2/ARE pathway, which upregulates the expression of downstream antioxidant and detoxification enzymes, further enhancing neuronal resilience.^{[16][17]}

Quantitative Data on Neuroprotective Effects

Biological Effect	Cell Line/System	Method	Key Findings	Reference
Protection against nitrosative stress	Rat cerebellar granule neurons (CGNs)	SNP (NO donor) induced toxicity	Significant, dose-dependent protection (10 μ M to 80 μ M).	[1]
Protection against excitotoxicity	Rat cerebellar granule neurons (CGNs)	Glutamate/glycine induced toxicity	Significant protection at 80 μ M.	[1]
Attenuation of BBB disruption	Rat model of cerebral ischemia (MCAO)	Evans blue leakage, IgG levels	Prevented BBB disruption.	[16]
Reduction of infarction volume	Rat model of cerebral ischemia (MCAO)	TTC staining	Significantly decreased infarction volume.	[16]

Experimental Protocol: Assessing Neuroprotection in Primary Neurons

Objective: To evaluate the neuroprotective effect of **Procyanidin B2** against nitrosative stress in primary neurons.

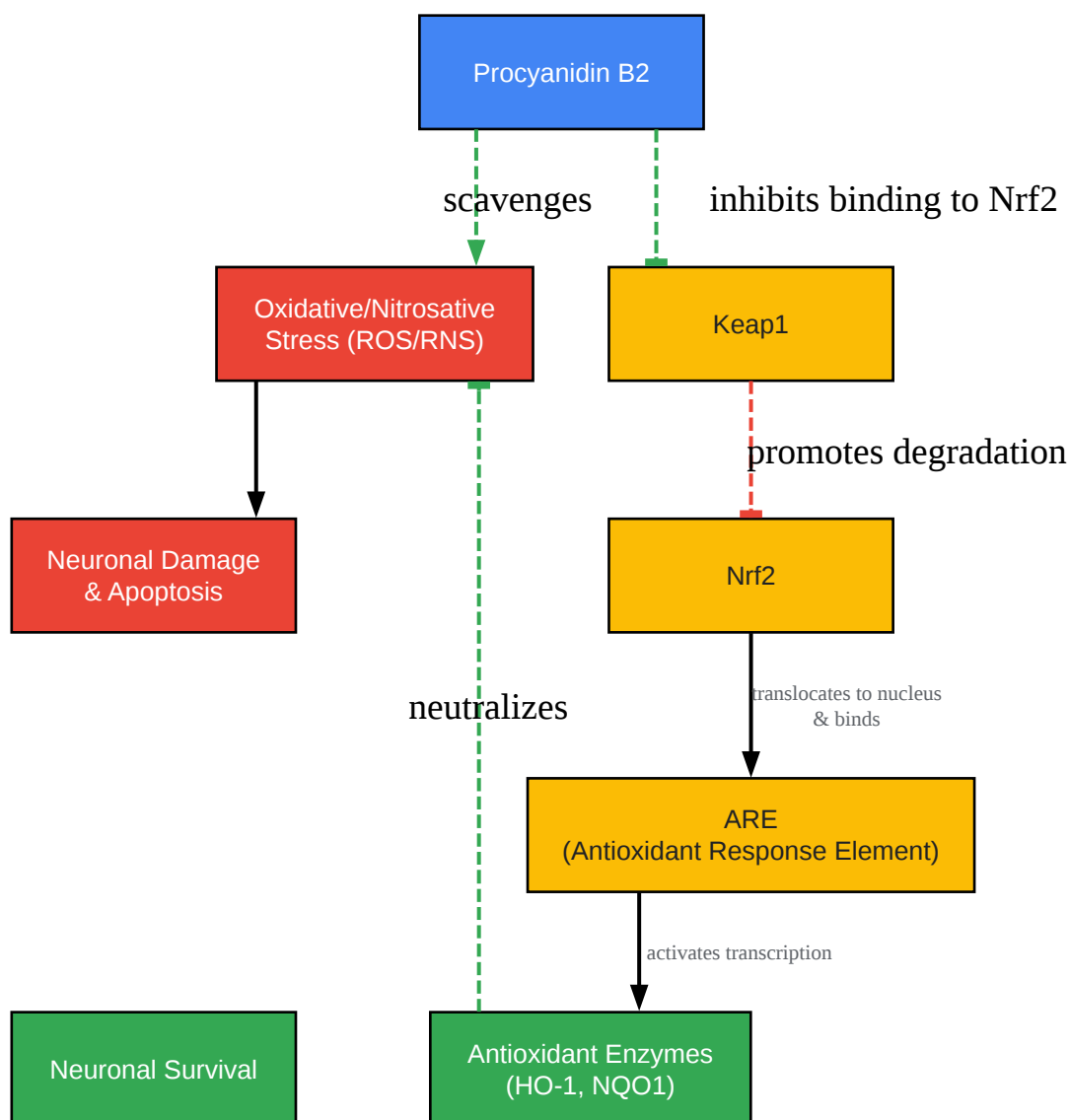
Cell Type: Primary cultures of rat cerebellar granule neurons (CGNs).

Methodology:

- **Cell Culture:** CGNs are isolated from rat pups and cultured in a suitable medium.
- **Pre-treatment:** Neurons are pre-incubated with various concentrations of **Procyanidin B2** for six hours.

- **Induction of Nitrosative Stress:** Sodium nitroprusside (SNP), a nitric oxide donor, is added to the culture medium to induce nitrosative stress.
- **Viability Assay:** After 24 hours of exposure to SNP, cell viability is assessed using the MTT assay. The absorbance is measured, and the percentage of viable cells is calculated relative to control cultures.
- **Morphological Assessment:** Neuronal morphology can be observed using phase-contrast microscopy to assess for signs of apoptosis, such as condensed nuclei and fragmented neurites.

Signaling Pathway Diagram: Procyanidin B2 in Neuroprotection



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Caption: Neuroprotective mechanisms of **Procyanidin B2**.

Hair Growth Promotion

Topical application of **Procyanidin B2** has been shown to promote hair growth in both murine models and human clinical trials, suggesting its potential as a treatment for male pattern baldness.^{[18][19][20]}

Mechanism of Hair Growth Promotion

Procyanidin B2 is thought to stimulate hair growth by promoting the transition of hair follicles from the telogen (resting) phase to the anagen (growing) phase.[19] One of the proposed mechanisms is the downregulation or inhibition of protein kinase C (PKC) isozymes, particularly PKC- β I and - β II, which play a role in hair cycle progression.[21]

Quantitative Data from Clinical Trials

Study Duration	Treatment Group	Placebo Group	Parameter	Key Findings	Reference
4 months	1% Procyanidin B2 tonic (n=19)	Placebo (n=10)	Increase in total hairs/0.25 cm ²	3.67 \pm 4.09 vs. -2.54 \pm 4.00 (p < 0.001)	[20]
4 months	1% Procyanidin B2 tonic (n=19)	Placebo (n=10)	% of subjects with increased mean hair diameter	78.9% vs. 30.0% (p < 0.02)	[20]
6 months	1% Procyanidin B2 tonic (n=19)	Placebo (n=10)	Increase in total hairs/0.25 cm ²	6.68 \pm 5.53 vs. 0.08 \pm 4.56 (p < 0.005)	[18]
6 months	1% Procyanidin B2 tonic (n=19)	Placebo (n=10)	Increase in terminal hairs (>60 μ m)/0.25 cm ²	1.99 \pm 2.58 vs. -0.82 \pm 3.40 (p < 0.02)	[18][19]

Experimental Protocol: Clinical Trial for Hair Growth

Objective: To evaluate the efficacy of topical **Procyanidin B2** on hair growth in men with male pattern baldness.

Study Design: Double-blind, placebo-controlled clinical trial.

Participants: A cohort of men diagnosed with male pattern baldness.

Methodology:

- Randomization: Participants are randomly assigned to either the treatment group (receiving a 1% **Procyanidin B2** tonic) or the placebo group.
- Application: Participants apply the tonic to the scalp twice daily for a period of 6 months.
- Evaluation:
 - Macrophotography: A designated area of the scalp is tattooed for precise repositioning. Macrophotographs of this area are taken at baseline and at the end of the study. The total number of hairs in this area is counted.
 - Hair Diameter Measurement: Hairs from the designated area are clipped, and their diameters are measured using a microscope or a specialized instrument. Hairs are often categorized (e.g., terminal hairs > 60 μm in diameter).
- Data Analysis: The change in the number of total hairs and terminal hairs, as well as the change in mean hair diameter from baseline, is compared between the **Procyanidin B2** group and the placebo group using appropriate statistical tests (e.g., two-sample t-test).
- Safety Assessment: Any adverse side effects are monitored and recorded throughout the trial.

Conclusion

Procyanidin B2 is a remarkably versatile and potent bioactive compound with a wide spectrum of pharmacological activities. Its well-documented antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and hair growth-promoting effects are supported by a growing body of scientific evidence. The ability of **Procyanidin B2** to modulate multiple key signaling pathways, including NF- κ B, Akt/mTOR, and Nrf2, underscores its significant therapeutic potential. This technical guide provides a foundational resource for the scientific and drug development communities, summarizing the critical data and methodologies that pave the way for further research and clinical application of **Procyanidin B2** in preventing and treating a range of human diseases. Further large-scale clinical trials are warranted to fully elucidate its efficacy and safety in human populations.

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